molecular formula C24H21N7O2 B3872656 5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3872656
M. Wt: 439.5 g/mol
InChI Key: INBVYGLWFSISQA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-amino-3-{1-cyano-2-[3-nitro-4-(1-piperidinyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile” is a type of pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . This specific compound has a molecular formula of C23H15N7O2 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , often involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . In acidic medium, these reactions yield 4-cyano pyrazole, whereas in basic medium, they yield 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains functional groups such as an amino group (NH2), a cyano group (CN), a nitro group (NO2), and a phenyl group (C6H5).


Physical and Chemical Properties Analysis

The compound has an average mass of 421.411 Da and a monoisotopic mass of 421.128723 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Future Directions

Pyrazole derivatives, including the compound , have shown promise in various fields, especially in pharmaceutics and medicinal chemistry . They serve as potent reagents in organic synthesis and are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Future research may focus on exploring their potential applications and improving their synthesis methods.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-piperidin-1-ylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c25-15-18(23-20(16-26)24(27)30(28-23)19-7-3-1-4-8-19)13-17-9-10-21(22(14-17)31(32)33)29-11-5-2-6-12-29/h1,3-4,7-10,13-14H,2,5-6,11-12,27H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBVYGLWFSISQA-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.